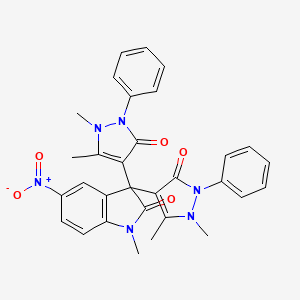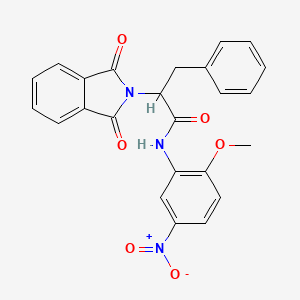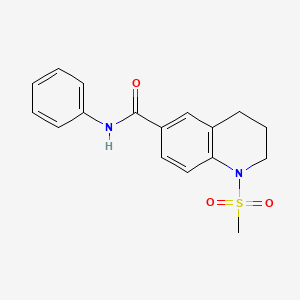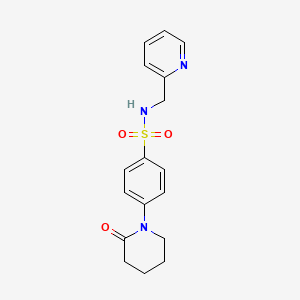![molecular formula C21H24N2O5 B5140211 N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. MI-2 was first synthesized in 2009 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine binds to the transcription factor c-Myc and prevents it from binding to DNA, thereby inhibiting its activity. This leads to a decrease in the expression of c-Myc target genes, many of which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit tumor growth in animal models. In addition, N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been shown to be selective for c-Myc, and does not affect the activity of other transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine is its selectivity for c-Myc, which makes it a useful tool for studying the role of c-Myc in cancer. However, N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several directions for future research on N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine. Another area of interest is the investigation of the potential of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to fully understand the mechanisms of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine and its potential applications in cancer treatment.
Méthodes De Synthèse
The synthesis of N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzoyl chloride to form the intermediate product, which is then coupled with isoleucine methyl ester to form N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine.
Applications De Recherche Scientifique
N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been shown to be a potent inhibitor of the transcription factor c-Myc, which is overexpressed in many types of cancer. Inhibition of c-Myc has been identified as a potential therapeutic strategy for cancer treatment, and N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine has been studied extensively for this purpose.
Propriétés
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-13(2)18(21(26)27)23-20(25)16-7-5-6-8-17(16)22-19(24)14-9-11-15(28-3)12-10-14/h5-13,18H,4H2,1-3H3,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYHDKHVKVGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(4-Methoxybenzoyl)amino]benzoyl}amino)-3-methylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)
![4-butoxy-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5140134.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)
![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)



![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)

![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)